Home > Products > Screening Compounds P64 > 1-(2-azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol
1-(2-azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol - 2098136-48-0

1-(2-azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Catalog Number: EVT-1772966
CAS Number: 2098136-48-0
Molecular Formula: C10H10N6O
Molecular Weight: 230.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol

    Compound Description: This compound features a pyrazol-5-ol ring substituted with a phenyl group at position 1 and a (pyridin-2-yl)diazenyl group at position 4. The research highlights its cobalt(II) and copper(II) complexes, exploring their DNA interaction, antibacterial activity, and molecular docking studies. [ [] ]

3-(((3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)-substituted-benzo[d][1,2,3]triazin-4(3H)-ones

    Compound Description: This series of compounds features a benzo[d][1,2,3]triazin-4(3H)-one scaffold with a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl group attached via a methylene amino linker. The research investigates their synthesis and insecticidal and fungicidal activities. [ [] ]

(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)(arylamino)methylphosphonates

    Compound Description: This class of compounds features a central phosphorus atom connected to a (3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methyl group, two alkoxy groups (either diphenyl or diethyl), and an arylamino group. The study explores their synthesis, structure-activity relationships, and insecticidal and fungicidal activities. [ [] ]

4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

    Compound Description: GW788388 is a potent and selective transforming growth factor-beta type I receptor (ALK5) inhibitor with oral bioavailability. It exhibits antifibrotic activity in rat models of liver and renal fibrosis. [ [] ]

3-Methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives

    Compound Description: These compounds feature a 3-methyl-1H-pyrazol-5-amine core linked to a 5-methyl-1,3-benzoxazol-2-yl group. The research focuses on their synthesis and evaluation of antitumor and antibacterial activities. [ [] ]

4,4-(1E,1E)-1,1-(Ethane-1,2-diylbis(azan-1-yl-1ylidene))bis(5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol) (H2BuEtP)

    Compound Description: H2BuEtP is a Schiff base ligand investigated for its potential in multi-metal extractions, particularly for cadmium, iron, nickel, and lead. Its effectiveness is studied in the presence of various auxiliary complexing agents like EDTA, oxalate, thiocyanate, and tartrate. [ [] ]

3-Ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

    Compound Description: This compound features a pyrazol-5-amine ring substituted with a ferrocenyl group at position 3 and a pyridin-2-yl group at position 1. The study focuses on its multi-step synthesis, characterization by X-ray diffraction and Hirshfeld surface analysis, and discussion of its supramolecular characteristics like π–π stacking and hydrogen bonding. [ [] ]

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

    Compound Description: GDC-0994 is an orally bioavailable, small molecule inhibitor selective for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. It shows promise in preclinical studies as a potential treatment for cancers driven by the RAS/RAF/MEK/ERK signaling pathway. [ [] ]

2,7-Bis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)naphthalene

    Compound Description: This compound features two 3-(pyridin-2-yl)-1H-pyrazol-1-yl units connected through a methylene bridge to a central naphthalene ring at the 2 and 7 positions. The research uses computational methods to investigate its geometric and electronic properties, aiming to predict its behavior as a flexible ligand in reactions with metal ions. [ [] ]

2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one

    Compound Description: This compound features a 2,3-dihydroquinazolin-4(1H)-one scaffold with a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl substituent at position 2. The research highlights its synthesis, structural characterization, and promising insecticidal activity against Plutella xylostella. [ [] ]

E-4-{[(5-Bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4ATP)

    Compound Description: 4ATP is a Schiff base compound synthesized by condensing 5-bromothiophene-2-carboxaldehyde with 4-aminoantipyrine. The compound exhibits cytotoxic activity, being more effective against the A549 cell line compared to Vero cells. [ [] ]

2-(4-((5-Aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridines and 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines

    Compound Description: This research focuses on synthesizing two series of compounds: 2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridines and 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines. These compounds are synthesized through a multi-step reaction starting with 2-(4-((5-amino-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridine as the key intermediate. [ [] ]

(Z)-4-[(p-Tolylamino)(furan-2-yl)methylene]-3-phenyl-1-1-p-tolyl-1H-phenyl-1H-pyrazol-5(4H)-one

    Compound Description: This compound is a pyrazole derivative characterized by single-crystal X-ray diffraction. Its structure shows a triclinic crystal system with the space group P-1. [ [] ]

4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c][1,2,5]oxadiazole

    Compound Description: This pyrazoline derivative is synthesized by reacting phenylhydrazine hydrochloride with 3-(benzo[c][1,2,5]oxadiazol-4-yl)-1-phenylprop-2-en-1-one under reflux conditions. Its structure is confirmed by IR, 1H NMR, 13C NMR, and elemental analysis. Additionally, DFT calculations are performed to determine its HOMO/LUMO, MEP, Mulliken population analysis, and NLO properties. [ [] ]

N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline

    Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring substituted with a phenyl group at position 1, a pyridin-2-yl group at position 3, and a N,N-diethylaniline group at position 5. Its crystal structure reveals an envelope conformation for the pyrazoline ring and a nearly perpendicular orientation of the aniline group to the pyrazoline ring. [ [] ]

Bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide

    Compound Description: This compound consists of two 3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl units linked by a selenium atom. The crystal structure reveals the presence of two independent molecules of the compound with slightly different dihedral angles between the pyrazole and pyridine rings. [ [] ]

3-(6-(5-Amino-1-phenyl-1H-pyrazol-3-yl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine

    Compound Description: This compound comprises two pyrazole rings connected through a pyridine ring. One pyrazole ring is substituted with an amino group at position 5 and a phenyl group at position 1, while the other has a phenyl group at position 1 and is linked to the pyridine ring at position 3. [ [] ]

4-(3-(4-Fluorophenyl)-2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one Derivatives

    Compound Description: This series of compounds features a central pyrazole ring with various substituents, including a sulfonamide-substituted phenyl group attached to a 2-azitidinone ring. The research emphasizes the synthesis and evaluation of these compounds for their antibacterial and antioxidant activities. [ [] ]

    Compound Description: This compound is a zinc(II) coordination polymer incorporating isophthalic acid and a multidentate ligand, 3-(1H-pyrazol-4-yl)-5-(pyridin-2-yl)-1,2,4-triazole. It exhibits a 2D layer structure, as revealed by single-crystal X-ray diffraction analysis. [ [] ]

Bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

    Compound Description: This compound is a charge-neutral iron(II) complex featuring two anionic tridentate ligands, each containing a pyrazole, pyridine, and triazole rings. The iron(II) center adopts a moderately distorted pseudooctahedral coordination environment in its low-spin state. [ [] ]

Bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

    Compound Description: This compound is a charge-neutral iron(II) complex containing two anionic tridentate ligands, each composed of a pyrazole, pyridine, and triazole rings with dichlorophenyl substituents. The iron(II) ion exhibits a low-spin state with a moderately distorted octahedral coordination geometry. [ [] ]

2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl)ethanol

    Compound Description: This pyridylpyrazole derivative features a hydroxyethyl substituent and is synthesized by reacting (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one with 2-hydroxyethylhydrazine. Its structure is confirmed by single-crystal X-ray diffraction. [ [] ]

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluenesulfonate

    Compound Description: This compound is a novel crystalline form (Form A) of a tosylate salt of a neutrophil elastase inhibitor. This specific form exhibits improved physical properties compared to the free base. [ [] ]

1-Aryl-2-(3-aryl)-1H-pyrazol-5-yl-ethane-1,2-diones

    Compound Description: These compounds are synthesized through a novel one-pot cascade reaction involving in situ pyrazole formation followed by iodine/DMSO-mediated oxidation. They serve as valuable intermediates for synthesizing pyrazole-functionalized quinoxalines. [ [] ]

2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032)

    Compound Description: GDC-0032 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, specifically targeting the β-isoform. This compound demonstrates favorable pharmacological properties, including high unbound exposure and robust in vivo antitumor activity in preclinical models. [ [] ]

4-R-5-((((3-(Pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols

    Compound Description: This study investigates the optical activity of S-derivatives of 4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols. The research focuses on determining the specific rotation values of these compounds and establishing relationships between their structures and optical activity. [ [], [] ]

Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

    Compound Description: This group of compounds features a pyrazolo[3,4-b]quinoline core with a phenyl group at position 5 and a 1H-pyrazol-5-yl substituent at position 4. The study focuses on synthesizing these compounds using a multi-component reaction and evaluating their anticancer activity against HeLa and DU145 cell lines. [ [] ]

1-Phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol

    Compound Description: This pyrazole derivative is synthesized and its single crystals are grown using a slow solvent evaporation technique. The compound is characterized using techniques such as powder X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), differential thermal analysis (DTA), differential scanning calorimetry (DSC), and dielectric studies. [ [] ]

    Compound Description: These are two novel coordination compounds, one with Cu(II) and the other with Cd(II), both utilizing the ligand 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid (Hpypya). The study reports the synthesis, single-crystal X-ray diffraction analysis, thermal stability (TGA), and fluorescence spectra of both complexes. [ [] ]

    Compound Description: These are two palladium(II) complexes featuring a 3-(pyridin-2-yl)-1,2,4-triazin-6(1H)-one ligand with a cyclopentenyl or cyclohexenyl substituent at position 5. These complexes are formed via an oxidative C-C coupling reaction between the corresponding cycloalkanone and a palladium precursor. [ [] ]

    Compound Description: These are two isostructural dinuclear complexes, one with Cu(II) and the other with Co(II), both utilizing the ligand 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid (HPPA). Each complex features a 12-membered metallocycle formed by bridging PPA ligands and exhibits distorted octahedral geometry around the metal centers. [ [] ]

    Compound Description: This study describes the synthesis of a new tripodal ligand, tris(3-(pyridin-2-yl)-1H-pyrazol-1-yl)methane (HC(3-Pypz)3), and its complexation with cobalt(II) ions to form a dinuclear bis(µ-hydroxo) cobalt(II) complex. [ [] ]

    Compound Description: This research focuses on the synthesis of novel hybrid molecules by combining a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit with fused 1,4-dihydropyridines like acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. [ [] ]

Properties

CAS Number

2098136-48-0

Product Name

1-(2-azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol

IUPAC Name

2-(2-azidoethyl)-5-pyridin-2-yl-1H-pyrazol-3-one

Molecular Formula

C10H10N6O

Molecular Weight

230.23 g/mol

InChI

InChI=1S/C10H10N6O/c11-15-13-5-6-16-10(17)7-9(14-16)8-3-1-2-4-12-8/h1-4,7,14H,5-6H2

InChI Key

JDDKTAUMBYVKQT-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC(=O)N(N2)CCN=[N+]=[N-]

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)N(N2)CCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.